



# Synthesis and Purification of Quetiapine Fumarate for Research Applications

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Compound of Interest		
Compound Name:	Quetiapine Fumarate	
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## **Application Note**

This document provides a comprehensive guide for the synthesis and purification of **Quetiapine Fumarate** intended for research purposes. The protocols outlined herein are designed to yield high-purity material suitable for a range of preclinical studies and analytical standard development. The synthesis is based on a convergent approach, culminating in the formation of the active pharmaceutical ingredient, followed by a robust purification strategy to minimize process-related impurities.

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. For research and development, access to a reliable and well-characterized source of **Quetiapine Fumarate** is crucial. This note details a reproducible synthetic route and an efficient purification scheme. The synthesis involves the key intermediate Dibenzo[b,f][1] [2]thiazepin-11[10H]-one, which is subsequently reacted to introduce the piperazine side chain. [3][4] The final product is isolated as a fumarate salt.

Purification is achieved through a combination of techniques, including recrystallization and, if necessary, conversion to a hydrochloride salt intermediate to remove specific impurities before reconversion to the final fumarate salt.[3][5] The purity of the final compound is assessed using High-Performance Liquid Chromatography (HPLC), with methods validated to detect and quantify potential process-related impurities.[1][6]

# **Experimental Protocols**



# Synthesis of Dibenzo[b,f][1][2]thiazepin-11[10H]-one (Key Intermediate)

This protocol describes a one-pot synthesis of the key intermediate from 2-(phenylthio)aniline. [4]

#### Materials:

- 2-(phenylthio)aniline
- Triphosgene
- Toluene
- 10% aqueous sodium bicarbonate solution
- Methanesulfonic acid
- Water
- Acetone

#### Procedure:

- In a round bottom flask, dissolve triphosgene (14.6 g, 0.099 mol) in toluene (100 mL) and cool the mixture to -10 to 0°C.
- Slowly add a solution of 2-(phenylthio)aniline (20 g, 0.049 mol) in toluene (200 mL) to the cooled mixture over approximately 3 hours, maintaining the temperature between -10 and 0°C.
- After the addition is complete, allow the reaction mixture to warm to 20-30°C and stir for 4 hours. Monitor the reaction completion by Thin Layer Chromatography (TLC).
- Upon completion, add a 10% aqueous solution of sodium bicarbonate (10 g in 100 mL of water) to the reaction mass and stir for 2 hours.
- Separate the organic layer and wash it with water (60 mL).



- Distill the solvent from the organic layer under reduced pressure at a temperature below 65°C.
- To the residue, add methanesulfonic acid (60 g).
- Heat the reaction mass to 100-105°C and maintain this temperature until the reaction is complete, as monitored by TLC.
- Cool the reaction mass to 25-30°C and slowly add pre-cooled water (180 mL) to precipitate the solid product.
- Isolate the solid by filtration, wash with water (20 mL), followed by acetone (20 mL).
- Dry the solid at 55-60°C to yield Dibenzo[b,f][1][2]thiazepin-11[10H]-one.[4]

## **Synthesis of Quetiapine**

This protocol describes the synthesis of Quetiapine from 11-chlorodibenzo[b,f][1][2]-thiazepine and 1-(2-hydroxyethoxyethyl)piperazine.[7]

## Materials:

- 11-chlorodibenzo[b,f][1][2]-thiazepine
- 1-(2-hydroxyethoxyethyl)piperazine
- Toluene (or other suitable solvent)
- Inorganic base (e.g., Sodium Carbonate)
- Alkali metal halide (e.g., Sodium Iodide)

### Procedure:

- In a suitable reactor, combine 11-chlorodibenzo[b,f][1][2]-thiazepine with 1-(2-hydroxyethoxyethyl)piperazine in a reaction solvent such as toluene.
- Add an inorganic base (e.g., sodium carbonate) and an alkali metal halide (e.g., sodium iodide).



- Heat the reaction mixture to reflux and maintain for a sufficient time to ensure reaction completion (monitor by HPLC or TLC).
- After completion, cool the reaction mixture and proceed with extraction or direct crystallization of the Quetiapine base.

## **Formation and Purification of Quetiapine Fumarate**

This protocol details the conversion of Quetiapine base to **Quetiapine Fumarate** and its subsequent purification by recrystallization.

#### Materials:

- Crude Quetiapine base
- Fumaric acid
- Ethanol (absolute)
- Activated carbon

#### Procedure:

- Dissolve the crude Quetiapine base in absolute ethanol. The resulting solution can be treated with activated carbon and heated to reflux for 90 minutes to decolorize.[7]
- Filter the hot solution to remove the activated carbon.
- Cool the filtrate to 25-30°C and add fumaric acid with stirring.
- Heat the mixture to reflux for 120 minutes, then slowly cool to 25-30°C and maintain for another 120 minutes to allow for crystallization.[7]
- Filter the crystalline product and wash with cold absolute ethanol.
- Dry the wet material under vacuum at 50-60°C to obtain **Quetiapine Fumarate**.[7]
- For further purification, recrystallization can be performed from a mixture of water and a water-soluble alcohol like ethanol.[2] The ratio of water to alcohol can be optimized to control



crystal size distribution.[2]

# **Data Presentation**

Table 1: Summary of Synthesis and Purification Parameters

Parameter	Value	Reference
Intermediate Yield	80%	[4]
Intermediate Purity	>99%	[4]
Final Product Purity (HPLC)	>99.5%	[3][8]
Recrystallization Solvent	Ethanol, Isopropanol, Water/Ethanol	[2][3][7]
Drying Temperature	50-60°C	[7]

Table 2: HPLC Method for Purity Analysis

Parameter	Condition	Reference
Column	C18 (e.g., Microsorb-MV 100- 5, 250 x 4.6mm, 5 µm)	
Mobile Phase	Acetonitrile and Phosphate Buffer (pH 3) (50:50 v/v)	
Flow Rate	1.0 ml/min	
Detection Wavelength	292 nm	
Retention Time	~5.42 min	

# **Visualizations**







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